molecular formula C25H23N5O2 B8308500 2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 380378-84-7

2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8308500
CAS No.: 380378-84-7
M. Wt: 425.5 g/mol
InChI Key: CXLYMYOLZVDOON-UHFFFAOYSA-N
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Description

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- involves multiple steps. One common method includes the reaction of 8-bromo-5,11-dihydro-11-ethyl-6H-dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one with sodium hydride in N,N-dimethylformamide at 50°C, followed by treatment with methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further characterized by spectroscopic methods.

Scientific Research Applications

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes, such as reverse transcriptase in the case of its structural analogs. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication . The molecular targets include key enzymes involved in nucleic acid synthesis and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its quinolinyloxyethyl group is particularly noteworthy for its potential interactions with biological targets.

Properties

CAS No.

380378-84-7

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C25H23N5O2/c1-3-30-23-19(25(31)29(2)21-9-6-12-27-24(21)30)15-17(16-28-23)11-14-32-22-10-13-26-20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3

InChI Key

CXLYMYOLZVDOON-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=NC5=CC=CC=C54)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.47 g NaOH and 40 ml toluene were charged into a three-neck flask equipped with temperature couple and addition funnel. The mixture was brought to 20° C. Next, 10.02 g of N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide and 0.7 g tetrabutylammonium bromide were dissolved in 50 ml of toluene at 60-70° C. and allowed to cool to room temperature. The solution of N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide and TBAB was charged to the addition funnel and slowly added to the slurry from NaOH in Toluene. The reaction mixture was kept at 20-30° C. and stirred overnight. Reaction monitoring was performed with HPLC. During the reaction the product crystallized from the reaction mixture. In the event that the reaction had not completed after 16 h the reaction mixture was heated up to 30° C. and kept there until the reaction was complete. The reaction mixture was quenched with 25 ml saturated NH4Cl solution. A temperature increase from 20.8° C. to 25.5° C. was observed. The reaction mixture was heated to 85-90° C. The precipitate dissolved upon heating and a slow release of a gas (Ammonia) was observed. Phase separation at 85-90° C. was performed. The lower aqueous layer was analyzed for product and pH (target: pH=6) and then discarded. 41 ml of toluene/water (about 40 ml toluene, 1 ml water) was azeotropically distilled off the solution under reduced pressure. The solution was slowly cooled to room temp., then to 0° C. and stirred for at least 30 min at 0° C. to complete crystallization. The crystals were collected by filtration and washed twice with 10 ml of cooled toluene at 0° C. Crude Yield: 8.436 g; yellowish to off-white crystals. The off-white to yellow product was dried at 50° C. under vacuum over night.
Name
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
Quantity
10.02 g
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
N-(2-chloro(3-pyridyl))[2-(ethylamino)-5-(2-(4-quinolyloxy)ethyl)(3-pyridyl)]-N-methylcarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Four

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